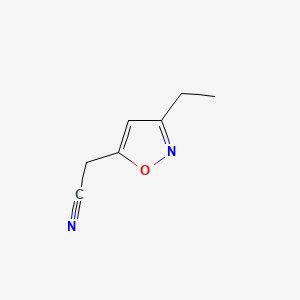

2-(3-Ethylisoxazol-5-yl)acetonitrile

説明

2-(3-Ethylisoxazol-5-yl)acetonitrile (CAS: 1227465-75-9) is a nitrile-functionalized isoxazole derivative with the molecular formula C₇H₈N₂O and a molecular weight of 136.15 g/mol. It is characterized by an isoxazole ring substituted with an ethyl group at the 3-position and an acetonitrile moiety at the 5-position. The compound is stored at room temperature, as indicated by its technical specifications .

特性

IUPAC Name |

2-(3-ethyl-1,2-oxazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-2-6-5-7(3-4-8)10-9-6/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMJXSKSYWWOFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305201 | |

| Record name | 3-Ethyl-5-isoxazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227465-75-9 | |

| Record name | 3-Ethyl-5-isoxazoleacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-5-isoxazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethylisoxazol-5-yl)acetonitrile typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of the desired isoxazole derivative . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .

化学反応の分析

Types of Reactions

2-(3-Ethylisoxazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can convert the nitrile group to an amine or other reduced forms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

科学的研究の応用

2-(3-Ethylisoxazol-5-yl)acetonitrile has several applications in scientific research, including:

作用機序

The mechanism by which 2-(3-Ethylisoxazol-5-yl)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

類似化合物との比較

Structural Analogs and Physical Properties

The following table summarizes key physical and structural data for 2-(3-Ethylisoxazol-5-yl)acetonitrile and selected analogs:

Key Observations :

- Melting Points : The target compound lacks reported melting point data, whereas analogs like 4a (119–120°C) and 4c (147–148°C) exhibit distinct thermal stability, likely influenced by halogen substitution (Cl, Br) or benzimidazole integration .

- Synthetic Yields: Derivatives such as 4a and 4b achieve high yields (>90%), suggesting efficient synthetic routes involving sodium carbonate treatment and ethanol recrystallization .

Electronic and Reactivity Profiles

- HOMO-LUMO Energies: Quantum chemical studies on methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile derivatives reveal non-planar molecular geometries and localized electron density on chromene rings. For example, HOMO energies (-6.2 to -6.5 eV) and LUMO energies (-1.8 to -2.1 eV) indicate moderate reactivity, with electron density concentrated on oxygen and carbonyl groups . Similar analyses for this compound are absent but could predict reactivity at the nitrile or isoxazole moieties.

生物活性

2-(3-Ethylisoxazol-5-yl)acetonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry and agriculture, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of isoxazole derivatives with acetonitrile. Various methods have been developed to optimize yield and purity, including microwave-assisted synthesis and metal-free routes, which have shown promise in producing this compound efficiently .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In a study assessing various isoxazole derivatives, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, showing that it could inhibit bacterial growth at low concentrations.

| Compound | MIC (µg/mL) | Bacteria Tested |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli | |

| 16 | Pseudomonas aeruginosa |

Antioxidant Activity

In vitro studies have evaluated the antioxidant properties of this compound using human primary fibroblasts. The compound was found to significantly reduce oxidative stress markers compared to control groups, indicating its potential as a therapeutic agent for oxidative stress-related conditions .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. For instance, it was shown to act as a reversible inhibitor of certain kinases involved in cancer progression. The inhibition kinetics were studied, revealing an IC50 value that positions it as a promising candidate for further development in cancer therapeutics .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at the University of Groningen tested various isoxazole derivatives, including this compound, against clinical strains of bacteria. The results highlighted its potential as an alternative antimicrobial agent in the face of rising antibiotic resistance .

- Oxidative Stress Reduction : A separate investigation into the antioxidant properties of this compound involved C. elegans as an in vivo model. Results indicated that treatment with this compound led to a significant increase in lifespan and reduced markers of aging, suggesting its utility in age-related studies .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets:

- Enzyme Inhibition : The isoxazole ring is known for its ability to form hydrogen bonds with active site residues in enzymes, thereby inhibiting their function.

- Antioxidant Mechanism : The compound may scavenge free radicals or modulate cellular pathways involved in oxidative stress responses.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(3-Ethylisoxazol-5-yl)acetonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A typical approach involves coupling acetonitrile derivatives with isoxazole precursors. For example, analogous syntheses of isoxazole-acetonitrile compounds utilize ethanol as a solvent and triethylamine as a catalyst to facilitate condensation reactions. Reaction monitoring via TLC ensures precursor consumption, followed by purification using hexane/ethanol (7:3) washes to isolate the product . Optimization may involve adjusting stoichiometry, solvent polarity, and temperature to mitigate steric hindrance from the ethyl group on the isoxazole ring.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the acetonitrile proton environment and isoxazole ring substitution patterns. Infrared (IR) spectroscopy identifies nitrile (C≡N) stretching vibrations (~2200 cm⁻¹). X-ray crystallography, facilitated by programs like SHELXL, resolves stereochemical details and crystallographic packing, which is essential for understanding reactivity .

Q. What safety protocols are recommended for handling nitrile-containing compounds like this compound?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods to avoid inhalation. Nitriles can release toxic HCN under thermal stress; thus, storage at 0–6°C in sealed containers is advised. Waste should be treated by specialized agencies to prevent environmental contamination .

Advanced Research Questions

Q. How does the 3-ethyl substituent on the isoxazole ring influence the compound’s reactivity in nucleophilic addition or cycloaddition reactions?

- Methodological Answer : The ethyl group introduces steric hindrance, potentially slowing reactions at the isoxazole 4-position. Computational modeling (e.g., DFT) can predict electronic effects, while experimental kinetic studies under varying conditions (e.g., solvent polarity, temperature) quantify steric vs. electronic contributions. Comparative studies with methyl or unsubstituted analogs are recommended .

Q. What strategies can resolve contradictions in stability data for this compound under acidic or oxidative conditions?

- Methodological Answer : Controlled stress testing (e.g., exposure to H₂O₂, HCl) with HPLC monitoring identifies degradation products. For example, acetonitrile’s role as a solvent in HPLC mobile phases (10–50% v/v) can be adapted to track stability, with pH and column temperature optimized via factorial design (e.g., face-centered central composite design) .

Q. How is this compound utilized in biochemical studies, such as enzyme inhibition or epigenetic modulation?

- Methodological Answer : As seen in LSD1 inhibitor studies, the nitrile group may act as a pharmacophore. Competitive binding assays (e.g., fluorescence polarization) and co-crystallization with target enzymes (using SHELX suites for structural refinement) elucidate binding mechanisms. Dose-response curves and IC₅₀ calculations validate potency .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。